3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.: 84946-18-9
Cat. No.: VC17328369
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one - 84946-18-9](/images/structure/VC17328369.png)
Specification
CAS No. | 84946-18-9 |
---|---|
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 3-(2-hydroxyethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C12H14N2O2/c1-8-3-4-11-13-9(2)10(5-6-15)12(16)14(11)7-8/h3-4,7,15H,5-6H2,1-2H3 |
Standard InChI Key | LKDLUQYXKRFMNW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)CCO)C)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a pyrido[1,2-a]pyrimidin-4-one system, a bicyclic framework formed by fusing a pyridine ring with a pyrimidinone moiety. Key substituents include:
-
Methyl groups at positions 2 and 7, enhancing lipophilicity and steric bulk.
-
A 2-hydroxyethyl group at position 3, introducing polarity and hydrogen-bonding capacity.
Physicochemical Characteristics
-
Molecular Formula: C₁₂H₁₅N₃O₂
-
Molecular Weight: 233.27 g/mol
-
Solubility: Moderate aqueous solubility due to the hydroxyethyl group (estimated logP ≈ 1.8) .
-
pKa: The pyrimidinone nitrogen (N1) exhibits weak basicity (pKa ~4.5), while the hydroxyethyl group contributes acidity (pKa ~14–15) .
Synthetic Methodologies
Core Scaffold Construction
The pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via cyclization reactions. A validated approach involves condensation of 2-aminopyridines with γ-butyrolactone derivatives, followed by cyclodehydration . For example:
-
Intermediate Formation: Reacting 2-amino-4-methylpyridine with α-acetyl-γ-butyrolactone yields a dihydrofuranone intermediate.
-
Cyclization: Treatment with phosphorus oxychloride (POCl₃) or sodium ethoxide facilitates ring closure to form the pyrido[1,2-a]pyrimidinone skeleton .
Table 1: Representative Synthetic Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Dihydrofuranone formation | α-Acetyl-γ-butyrolactone, EtOH, reflux | 65–75 |
Cyclization | POCl₃, 80°C, 4h | 70–80 |
Hydroxyethylation | 2-Bromoethanol, K₂CO₃, DMF | 50–60 |
Pharmacokinetic and Toxicity Considerations
Absorption and Metabolism
-
Caco-2 Permeability: Analogues with hydroxyethyl groups exhibit moderate permeability (A→B flux: 5–15 × 10⁻⁶ cm/s) .
-
Hepatic Metabolism: Susceptible to oxidation at the hydroxyethyl group, forming carboxylic acid metabolites.
Toxicity Profile
Preliminary studies on related compounds indicate:
-
Cytotoxicity: IC₅₀ >50 μM in HEK293 cells, suggesting low off-target effects .
-
hERG Inhibition: Minimal activity (IC₅₀ >30 μM), reducing cardiotoxicity risk.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume